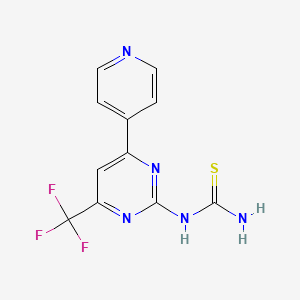
6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group and thioureido moiety enhances its chemical reactivity and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a reaction between trifluoromethylated 2-bromoenones and aryl- or alkylamidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Thioureido Moiety: The thioureido group can be introduced by reacting the intermediate compound with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic and anti-inflammatory activities.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain pyridine and pyrimidine rings and have been studied for their anti-fibrotic and anti-inflammatory activities.
Trifluoromethylated Pyrimidines: Compounds with a trifluoromethyl group on the pyrimidine ring, known for their diverse pharmacological activities.
Uniqueness
6-(Pyridin-4-yl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the combination of the pyridin-4-yl group, thioureido moiety, and trifluoromethyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H8F3N5S |
|---|---|
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C11H8F3N5S/c12-11(13,14)8-5-7(6-1-3-16-4-2-6)17-10(18-8)19-9(15)20/h1-5H,(H3,15,17,18,19,20) |
Clé InChI |
FNSDBYATYRTKOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















